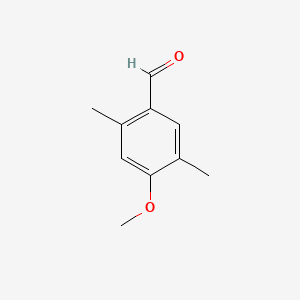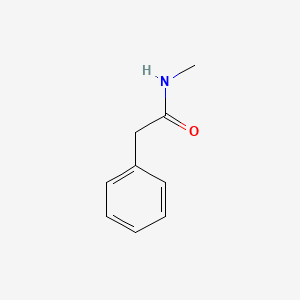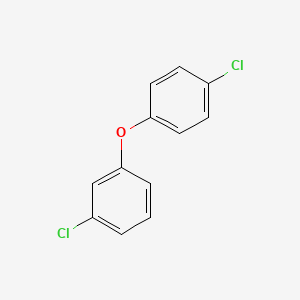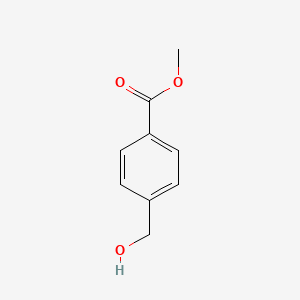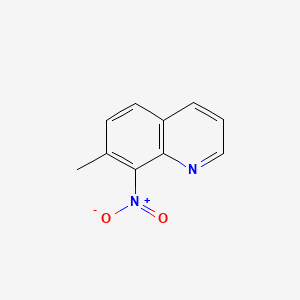
7-甲基-8-硝基喹啉
描述
7-Methyl-8-nitroquinoline (7-Me-8-NQ) is a synthetic organic compound belonging to the nitroaromatic family. It is an important intermediate in the production of various organic compounds and pharmaceuticals. 7-Me-8-NQ is also a useful reagent in the synthesis of organic compounds and a key building block for the synthesis of various organic compounds. It has been used extensively in the synthesis of polymers, pharmaceuticals, and other organic compounds.
科学研究应用
医药化学中的关键起始原料
7-甲基-8-硝基喹啉是医药化学中的关键起始原料 . 它由间甲苯胺通过两步过程合成,该过程包括 Skraup 合成和随后的硝化反应 . 该化合物用于研究其生物活性并开发其他相应的喹啉衍生物 .
抗癌活性
包括 7-甲基-8-硝基喹啉在内的喹啉衍生物,因其抗癌活性而被研究 . 它们在开发新的抗癌药物方面显示出潜力 .
抗肾炎活性
喹啉衍生物也因其抗肾炎活性而被研究 . 这表明 7-甲基-8-硝基喹啉可能用于治疗肾炎,一种肾脏炎症 .
抗肿瘤活性
喹啉衍生物的抗肿瘤活性使 7-甲基-8-硝基喹啉成为肿瘤治疗研究的潜在候选药物 .
抗炎和止痛活性
喹啉衍生物因其抗炎和止痛活性而被研究 . 这意味着 7-甲基-8-硝基喹啉可能用于开发新的抗炎和止痛药物 .
治疗阿尔茨海默病的抗过敏剂
喹啉衍生物被用作治疗阿尔茨海默病的抗过敏剂 . 这表明
安全和危害
As with any chemical compound, precautions should be taken when handling 7-Methyl-8-nitroquinoline. It is essential to follow safety guidelines, wear appropriate protective gear, and work in a well-ventilated area. Specific safety data (such as toxicity, flammability, and environmental impact) would require further investigation .
生化分析
Biochemical Properties
7-Methyl-8-nitroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential anticancer, antitumor, anti-inflammatory, and analgesic activities . The interactions of 7-Methyl-8-nitroquinoline with these biomolecules often involve binding to specific active sites, leading to inhibition or activation of enzymatic activities.
Cellular Effects
The effects of 7-Methyl-8-nitroquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 7-Methyl-8-nitroquinoline can affect the proliferation and apoptosis of cancer cells, making it a potential candidate for anticancer therapies . Additionally, it may alter the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 7-Methyl-8-nitroquinoline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been observed to interact with DNA, potentially causing changes in gene expression . These interactions can result in the modulation of cellular pathways that are crucial for cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl-8-nitroquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that 7-Methyl-8-nitroquinoline remains stable under certain conditions, but its degradation products may also have biological activities . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular processes, including prolonged inhibition of cell proliferation.
Dosage Effects in Animal Models
The effects of 7-Methyl-8-nitroquinoline vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer or anti-inflammatory activities . At higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
7-Methyl-8-nitroquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of its metabolites can significantly impact its biological activity . Understanding these pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 7-Methyl-8-nitroquinoline is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are vital for understanding how 7-Methyl-8-nitroquinoline exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of 7-Methyl-8-nitroquinoline plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
7-methyl-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-4-5-8-3-2-6-11-9(8)10(7)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDTVYJYMRSNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225693 | |
| Record name | 7-Methyl-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7471-63-8 | |
| Record name | 7-Methyl-8-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7471-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-8-nitroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007471638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7471-63-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methyl-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-8-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 7-Methyl-8-nitroquinoline a significant compound in medicinal chemistry?
A: 7-Methyl-8-nitroquinoline serves as a crucial starting material in synthesizing various quinoline derivatives. [] Quinoline derivatives, in turn, have demonstrated a broad spectrum of biological activities, making them highly relevant in medicinal chemistry. For instance, they have shown potential as anticancer, antitinephritic, antitumor, anti-inflammatory, analgesic, and antiallergic agents, and even hold promise in treating Alzheimer’s disease. [] The efficient and selective synthesis of 7-Methyl-8-nitroquinoline paves the way for exploring and developing new pharmaceutical compounds based on the quinoline scaffold.
Q2: What is the most efficient synthetic route for obtaining 7-Methyl-8-nitroquinoline?
A: Recent research highlights a two-step synthesis as the most effective method for obtaining 7-Methyl-8-nitroquinoline. [] The process begins with the Skraup synthesis using m-toluidine and glycerol, resulting in a mixture of 7-methylquinoline and 5-methylquinoline. [] This mixture then undergoes a selective nitration reaction using nitric acid and sulfuric acid. [] Notably, this nitration step selectively targets the 8-carbon position of the 7-methylquinoline, leading to the formation of 7-Methyl-8-nitroquinoline with excellent yield, eliminating the need for purifying the initial isomeric mixture. []
Q3: Beyond its role in synthesizing pharmaceuticals, are there other applications for 7-Methyl-8-nitroquinoline?
A: Yes, 7-Methyl-8-nitroquinoline plays a critical role in constructing complex heterocyclic ligands. [] Specifically, it serves as a precursor for synthesizing 8-amino-7-quinolinecarbaldehyde, a key building block in preparing tridentate terpyridyl ligands like 2-(pyrid-2′-yl)-1,10-phenanthroline. [, ] These ligands, featuring benzo[h]quinoline and 1,10-phenanthroline subunits, find applications in coordination chemistry and materials science. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





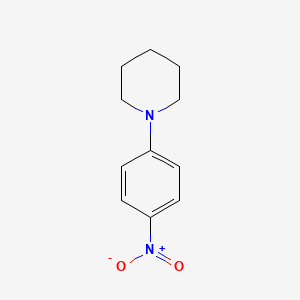
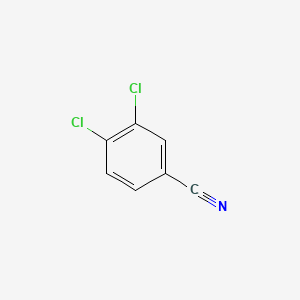

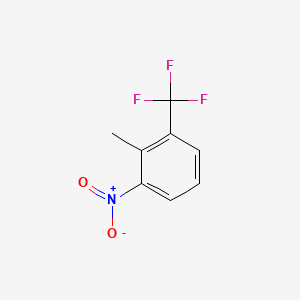

![2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine](/img/structure/B1293633.png)
